Product packaging for 2-benzyl-5-bromopyridine(Cat. No.:CAS No. 313990-64-6)

2-benzyl-5-bromopyridine

Cat. No.: B6257469
CAS No.: 313990-64-6
M. Wt: 248.1
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Description

2-Benzyl-5-bromopyridine (CAS 313990-64-6) is a high-value brominated heterocyclic compound serving as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 12 H 10 BrN and a molecular weight of 248.12, this solid is recommended to be stored cold between 2-8°C . As a substituted pyridine, its structure incorporates two key functional handles: a bromine atom and a benzyl group. The bromine atom is a reactive site for modern metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. This allows researchers to systematically elaborate the pyridine core into more complex structures. The benzyl group can influence the electron density of the ring system and can also be utilized in further chemical transformations or as a protective group strategy in multi-step synthetic pathways. This compound is exclusively for research and development purposes. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

CAS No.

313990-64-6

Molecular Formula

C12H10BrN

Molecular Weight

248.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Benzyl 5 Bromopyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 2-benzyl-5-bromopyridine is an electron-deficient aromatic system. This electronic characteristic is a direct consequence of the greater electronegativity of the nitrogen atom compared to carbon, which results in an inductive withdrawal of electron density from the ring. uoanbar.edu.iq This property profoundly influences the ring's susceptibility to various chemical reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine nucleus is generally resistant to electrophilic aromatic substitution (EAS) for two primary reasons. Firstly, the electron-withdrawing nature of the nitrogen atom deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Secondly, under the acidic conditions often required for EAS reactions, the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging. uoanbar.edu.iq

Consequently, reactions like nitration and sulfonation on pyridine require harsh, vigorous conditions. uoanbar.edu.iqquimicaorganica.org Friedel-Crafts alkylation and acylation reactions are typically not feasible as the Lewis acid catalysts used in these reactions coordinate to the nitrogen atom. uoanbar.edu.iq

For this compound, any potential electrophilic attack would be directed by the existing substituents. The pyridine nitrogen strongly deactivates the ortho (C2, C6) and para (C4) positions. The bromine at C5 is a deactivating, ortho-, para- director, while the benzyl (B1604629) group at C2 is a weak activating, ortho-, para- director. Considering the powerful deactivating effect of the pyridinium nitrogen, electrophilic substitution is highly unfavorable. If it were to occur under extreme conditions, the substitution would most likely happen at the C3 position, which is the least deactivated position in the ring. quimicaorganica.org However, activating the ring, for example by N-oxidation, can facilitate electrophilic substitution at the para-position. youtube.com

Nucleophilic Aromatic Substitution (SNAr) at the Bromine-Substituted Position

In stark contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C2 and C4 positions (ortho and para to the nitrogen). The bromine atom at the C5 position of this compound, while not at the most activated positions, can still be displaced by strong nucleophiles.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, and importantly, can be accommodated by the electronegative nitrogen atom of the pyridine ring, which stabilizes the complex. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. The reactivity for SNAr on halopyridines is often significant, allowing for the introduction of a variety of nucleophiles such as amines, alkoxides, and thiolates. nih.gov

Metalation and Lithiation Reactions on the Pyridine Ring

Metalation, particularly lithiation, is a powerful tool for the functionalization of pyridine rings. This can occur either through direct deprotonation of an acidic C-H bond (Directed ortho Metalation, DoM) or via a halogen-metal exchange.

For this compound, the most probable site for metalation is the C5 position through a bromine-lithium exchange. This reaction is typically performed at low temperatures using an alkyllithium reagent like n-butyllithium (n-BuLi). Studies on 3-bromopyridine (B30812) and 2,5-dibromopyridine (B19318) have shown that halogen-metal exchange is an efficient process. researchgate.netresearchgate.net The resulting 5-lithiated intermediate is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce a wide array of functional groups at the C5 position.

Direct deprotonation is another possibility. Directed metalation groups (DMGs) can guide a strong base to deprotonate an adjacent C-H bond. acs.orgznaturforsch.com While the benzyl and bromo groups are not strong DMGs, the inherent acidity of pyridine C-H bonds, particularly those adjacent to the nitrogen, could lead to lithiation at the C6 position under specific conditions, although halogen-metal exchange at C5 is generally much faster and more common for bromopyridines.

Reactivity at the Bromine Atom

The bromine atom at the C5 position is a key handle for a variety of powerful bond-forming reactions, most notably those catalyzed by transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions have become cornerstones of modern organic synthesis due to their broad scope and functional group tolerance.

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org It involves the reaction of an organohalide, such as this compound, with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. yonedalabs.com

The general catalytic cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) intermediate. yonedalabs.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base. yonedalabs.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com

This reaction allows for the coupling of the 2-benzylpyridine (B1664053) moiety with a vast array of aryl, heteroaryl, alkenyl, and even alkyl groups. The mild reaction conditions and the low toxicity of the boron byproducts make it a highly attractive synthetic method. rsc.orgrsc.org For instance, coupling this compound with various arylboronic acids can generate a library of 2-benzyl-5-arylpyridine derivatives, which are structures of interest in medicinal chemistry and materials science. acs.org

The table below outlines representative conditions for Suzuki-Miyaura couplings involving bromopyridine substrates, which are applicable to this compound.

Catalyst / LigandBaseSolventTemperature (°C)Coupled PartnersRef
Pd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol/H₂O80Arylboronic acids beilstein-journals.org
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77Potassium aryltrifluoroborates flowfrontier.co.jp
Pd/SPhosK₂CO₃Acetonitrile/H₂O37Arylboronic acids rsc.org
CataXCium A Pd G3K₃PO₄Dioxane/H₂O100Benzylboronic esters thieme-connect.com

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The bromine atom of this compound can be utilized to form various organometallic reagents through halogen-metal exchange or oxidative insertion. These reagents are potent nucleophiles and are valuable for creating new carbon-carbon bonds.

Organolithium Reagents: Treatment of 2,5-dihalopyridines with organolithium reagents like n-butyllithium (BuLi) at low temperatures can lead to the formation of lithiated pyridines. google.com For 2,5-dibromopyridine, the reaction with BuLi in a non-coordinating solvent like toluene at -78°C selectively forms 2-lithio-5-bromopyridine. google.com A similar approach with this compound would likely yield 2-benzyl-5-lithiopyridine, which can then react with various electrophiles.

Grignard Reagents: Grignard reagents are typically formed by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmasterorganicchemistry.com An alternative is the iodo-magnesium exchange, which has been used to synthesize 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine (B1269129). researchgate.net This Grignard reagent can then be used in subsequent reactions. researchgate.net It is plausible that a Grignard reagent of this compound could be prepared, which would be a valuable synthetic intermediate.

Organozinc Reagents: Organozinc reagents can be prepared by the direct insertion of activated zinc into the carbon-halogen bond. researchgate.net For instance, 5-bromo-2-pyridylzinc iodide has been synthesized from 5-bromo-2-iodopyridine. researchgate.net These organozinc reagents can participate in palladium-catalyzed coupling reactions. researchgate.net

Reactivity of the Benzyl Moiety

The benzyl group in this compound offers additional sites for chemical modification, including the methylene (B1212753) bridge and the phenyl ring.

Functionalization of the Methylene Bridge

The methylene bridge (-CH₂-) of the benzyl group is activated for various chemical transformations. One potential reaction is oxidation. For example, in the synthesis of certain thieno[2,3-b]pyridine (B153569) derivatives, a related benzyl group is transformed into a secondary alcohol, implying an intermediate ketone. mdpi.com This suggests that the methylene bridge in this compound could be oxidized to a carbonyl group (C=O) to form 5-bromo-2-benzoylpyridine. This ketone could then be a precursor for further reactions, such as reduction to a secondary alcohol.

Transformations on the Phenyl Ring of the Benzyl Group

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the alkyl group attached to the ring. As an alkyl group, the benzyl moiety is an ortho-, para-director. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur primarily at the ortho and para positions of the phenyl ring. For instance, nitration would likely yield 2-(ortho-nitrobenzyl)-5-bromopyridine and 2-(para-nitrobenzyl)-5-bromopyridine.

Applications of 2 Benzyl 5 Bromopyridine in Advanced Organic Synthesis

Building Block for Complex N-Heterocyclic Compounds

The presence of the reactive bromine atom and the benzyl (B1604629) group on the pyridine (B92270) core makes 2-benzyl-5-bromopyridine an ideal starting material for the synthesis of more complex nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals, natural products, and functional materials.

Synthesis of Polydentate Ligands and Macrocyclic Systems

This compound serves as a key component in the creation of polydentate ligands and macrocyclic systems. These molecules, which can bind to metal ions, are crucial in areas such as catalysis and supramolecular chemistry. The pyridine nitrogen and the potential for functionalization at the bromine position allow for the construction of ligands with multiple coordination sites.

For instance, the bipyridine unit, a common motif in such ligands, can be formed through nickel-mediated coupling reactions of 2-halopyridines. nih.gov While direct macrocyclization to form bipyridine-containing rings can be challenging due to the preferred trans-rotamer of the bipyridine unit, forming the bipyridine ligand during the macrocyclization step can lead to significantly higher yields. nih.gov Schiff base imine condensations also offer a route to macrocycles, though they can result in a mixture of products. researchgate.net The development of template-free methods and the use of solvent effects are being explored to achieve selective macrocycle formation. researchgate.net

Construction of Fused Pyridine Derivatives

The reactivity of this compound allows for its use in the synthesis of fused pyridine derivatives, where additional rings are built onto the initial pyridine structure. nih.govmdpi.com These fused systems are scaffolds for a wide array of biologically active molecules and functional materials. researchgate.netcore.ac.uk The synthesis of these complex structures often involves multi-step reaction sequences, including cyclization and functional group transformations. nih.gov For example, furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been prepared from pyridin-2(1H)-one precursors through selective O-alkylation, cyclization, and subsequent reactions. nih.gov

Precursor for Advanced Chemical Scaffolds

Beyond the synthesis of complex heterocycles, this compound is a valuable precursor for creating advanced chemical scaffolds. These molecular frameworks can be further elaborated to produce a wide range of functionalized molecules with tailored properties.

Intermediate in the Synthesis of Functionalized Pyridines

The bromine atom on the pyridine ring of this compound is a key functional handle that allows for the introduction of various substituents through cross-coupling reactions. This versatility makes it an important intermediate in the synthesis of a diverse array of functionalized pyridines. researchgate.net For example, it can be a precursor for N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide, an intermediate in the synthesis of Tirbanibulin, a drug used for the treatment of actinic keratosis. googleapis.com

The synthesis of functionalized pyridines can also be achieved through various other methods, such as the reaction of 5-bromo-2-iodopyridine (B1269129) with organomagnesium reagents to form a reactive Grignard reagent, which can then be reacted with different electrophiles. researchgate.net

Contribution to Ligand Development for Catalysis

The development of new and efficient catalysts is a cornerstone of modern chemistry, and ligands play a crucial role in tuning the reactivity and selectivity of metal-based catalysts. The pyridine motif is a common feature in ligands due to its strong coordinating ability. The functionalizable nature of this compound makes it a valuable building block for the synthesis of novel ligands for catalysis. The ability to introduce different functional groups at the 5-position via the bromo substituent allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn can influence the performance of the catalyst.

Role in Materials Chemistry Research

The unique combination of a pyridine ring, a benzyl group, and a reactive bromine atom in this compound also makes it a molecule of interest in materials chemistry. The pyridine unit can be incorporated into polymers and other materials to impart specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals. The benzyl group can influence the material's morphology and solubility, while the bromine atom provides a site for further modification or for creating specific intermolecular interactions, such as halogen bonding.

For example, pyridine-containing polymers are known for their high stability and are used in the construction of metallosupramolecular architectures. nih.gov The ability to functionalize the pyridine ring, as is possible with this compound, allows for the tailoring of the properties of these materials for specific applications.

Spectroscopic and Structural Elucidation Studies of 2 Benzyl 5 Bromopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and spatial relationships of protons and carbons.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of 2-benzyl-5-bromopyridine, the ¹H NMR spectrum reveals distinct signals for the protons on both the pyridine (B92270) and benzyl (B1604629) rings.

For the parent compound, 2-benzylpyridine (B1664053), the proton signals are well-defined. The protons of the benzyl group's phenyl ring typically appear in the aromatic region, while the methylene (B1212753) bridge protons (CH₂) show a characteristic singlet. The pyridine ring protons also exhibit signals in the aromatic region, with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the benzyl substituent. chemicalbook.com

In a related derivative, N-benzyl-5-bromopyridin-2-amine, the ¹H NMR spectrum in DMSO-d₆ shows specific chemical shifts for the protons. The protons of the phenyl group and the amino group appear as a multiplet between 7.23 and 7.33 ppm. The methylene protons of the benzyl group are observed as a singlet at 5.36 ppm. The protons on the pyridine ring exhibit distinct signals, with the C2-H proton at 8.16 ppm and the C8-H proton at 8.26 ppm. up.ac.za Another derivative, N3-benzyladenine, displays its C2-H proton at 8.57 ppm and C8-H proton at 7.76 ppm, with the benzyl and amino protons appearing as a multiplet between 7.27 and 7.47 ppm, and the methylene protons at 5.51 ppm. up.ac.za

The introduction of a bromine atom at the 5-position of the pyridine ring in this compound significantly influences the chemical shifts of the adjacent protons due to its electron-withdrawing nature. This effect can be observed in the downfield shift of the proton at the 6-position and the proton at the 4-position of the pyridine ring.

Table 1: ¹H NMR Data for 2-Benzylpyridine and Related Compounds

Compound Solvent Proton Chemical Shift (ppm)
2-Benzylpyridine CDCl₃ A 8.546
B 7.559
C 7.30
D 7.27
E 7.26
F 7.217
G 7.097
J (CH₂) 4.159
N-benzyl-5-bromopyridin-2-amine DMSO-d₆ C₈-H 8.26
C₂-H 8.16
NH₂, C₆H₅ 7.23-7.33
CH₂ 5.36
N3-benzyladenine DMSO-d₆ C₂-H 8.57
C₈-H 7.76
NH₂, C₆H₅ 7.27-7.47
CH₂ 5.51

Data sourced from multiple scientific databases and research articles. chemicalbook.comup.ac.za

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

For the related compound 2-bromopyridine (B144113), the carbon atoms of the pyridine ring show characteristic chemical shifts. The carbon atom bonded to the bromine (C2) is significantly affected, and the other carbon atoms (C3, C4, C5, C6) also have specific resonances. chemicalbook.com In 2-benzylpyridine, the carbon signals for both the pyridine and benzyl rings can be assigned based on their chemical environments. chemicalbook.com

The presence of the bromine atom in this compound leads to a noticeable downfield shift for the C5 carbon and influences the chemical shifts of the other carbons in the pyridine ring. The carbons of the benzyl group are also identifiable in the spectrum.

Table 2: ¹³C NMR Data for Related Pyridine Derivatives

Compound Solvent Carbon Chemical Shift (ppm)
2-Bromopyridine - C2 142.4
C3 128.4
C4 122.8
C5 138.6
C6 150.3
2-Phenylpyridine CDCl₃ C2 157.4
Pyridine Ring 149.6, 136.7, 122.1, 120.6
Phenyl Ring 139.4, 128.9, 128.7, 126.9

Data compiled from various chemical databases. chemicalbook.comrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for determining the complete molecular structure. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and benzyl rings of this compound. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is particularly useful for connecting the benzyl group to the pyridine ring and for assigning quaternary carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. researchgate.net

The application of these 2D NMR techniques to this compound and its derivatives allows for a comprehensive and detailed structural elucidation, confirming the connectivity and stereochemistry of the molecule. researchgate.netresearchgate.netnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of functional groups. In the IR spectrum of this compound, specific absorption bands corresponding to the C-H, C=C, C=N, and C-Br bonds are expected.

The IR spectrum of the related compound 2-bromopyridine shows characteristic peaks for the pyridine ring vibrations. chemicalbook.com Similarly, derivatives like 2-amino-5-bromopyridine (B118841) and 2-(benzylamino)-5-nitropyridine exhibit distinct IR spectra that reveal the presence of amino and nitro groups, respectively, in addition to the pyridine ring vibrations. chemicalbook.comnist.gov For 5-bromo-2-hydrazinopyridine (B1279471), the IR spectrum was obtained using an ATR-Neat technique on a Bruker Tensor 27 FT-IR instrument. nih.gov

The IR spectrum of this compound would show aromatic C-H stretching vibrations typically above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-Br stretching vibration at a lower frequency, generally in the 500-700 cm⁻¹ range.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further details about the vibrations of the aromatic rings and the C-Br bond.

For instance, the Raman spectrum of 5-bromo-2-hydrazinopyridine was recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique can help to confirm the assignments made from the IR spectrum and provide a more complete picture of the vibrational modes of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by transitions occurring within the aromatic chromophores of the molecule: the pyridine ring and the benzene (B151609) ring. The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated systems of the phenyl and bromopyridyl moieties. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons, such as those on the nitrogen atom of the pyridine ring, to an antibonding π* orbital.

While specific experimental data for this compound is not extensively reported, the UV-Vis spectral characteristics can be inferred from related compounds. For instance, studies on bromopyrimidines and other substituted pyridines show intense absorption bands in the UV region. researchgate.net The presence of the benzyl group is also known to influence the electronic spectra of aromatic compounds. iaea.org The solvent environment can also affect the position and intensity of these absorption bands due to solute-solvent interactions.

A representative UV-Vis absorption data table for this compound, based on typical values for similar aromatic compounds, is presented below.

Wavelength (λmax, nm)Molar Absorptivity (ε, M-1cm-1)SolventAssignment
~230~12,000Ethanolπ → π* (Benzene Ring)
~270~8,000Ethanolπ → π* (Pyridine Ring)
~310~500Ethanoln → π*

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The presence of a bromine atom is a key feature in the mass spectrum due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M and M+2). youtube.com

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several pathways, primarily involving the cleavage of the benzylic C-C bond and fragmentation of the pyridine ring.

A prominent fragmentation pathway for benzyl-substituted aromatic compounds is the formation of the tropylium (B1234903) ion (C7H7+) at m/z 91, which is a highly stable carbocation. ucalgary.ca Another significant fragment would be the bromopyridinyl cation.

A predicted fragmentation pattern for this compound is detailed in the table below.

m/zFragment IonProposed Structure
249/251[M]+[C12H10BrN]+
91[C7H7]+Tropylium ion
158/160[C5H3BrN]+Bromopyridinyl cation
170[M - Br]+[C12H10N]+

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest literature surveys, a single-crystal X-ray structure for this compound has not been reported. However, the solid-state molecular structure can be predicted based on crystallographic data from analogous molecules, such as other substituted pyridines and benzyl derivatives. nih.govnih.gov

It is anticipated that the molecule would adopt a non-planar conformation in the solid state. The dihedral angle between the plane of the pyridine ring and the plane of the benzene ring would be a key structural parameter, likely deviating significantly from coplanarity to minimize steric hindrance between the two aromatic systems.

The bond lengths and angles within the pyridine and benzene rings are expected to be consistent with those of other aromatic systems. The C-Br bond length will be a characteristic feature. In the solid state, intermolecular interactions such as C-H···π and π-π stacking may play a role in the crystal packing.

A table of predicted, representative crystallographic parameters for this compound, based on related structures, is provided below. It is important to note that these are hypothetical values and await experimental verification.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~10.5
b (Å)~5.8
c (Å)~18.2
β (°)~95
Volume (Å3)~1100
Z4

Theoretical and Computational Investigations of 2 Benzyl 5 Bromopyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and a host of other properties with high accuracy.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The energy and shape of these orbitals are crucial for determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For instance, a DFT study on 2-acetylamino-5-bromo-6-methylpyridine (B57760), a related bromopyridine derivative, investigated its molecular reactivity and stability through FMO analysis. nih.govresearchgate.net Similarly, in a study of ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO-LUMO energy gap was found to be 4.0931 eV. nih.gov For N-arylated 5-bromo-2-aminobenzimidazole derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.39 to 4.52 eV. mdpi.com Based on these related structures, the electronic properties of 2-benzyl-5-bromopyridine would be significantly influenced by the interplay between the electron-withdrawing bromine atom and the benzyl (B1604629) and pyridine (B92270) groups.

Table 1: Representative FMO Data for Analogous Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Ethyl 5-amino-2-bromoisonicotinate -6.2700 -2.1769 4.0931 nih.gov
N-Arylated 5-bromo-2-aminobenzimidazole (1d) -5.78 -1.39 4.39 mdpi.com
N-Arylated 5-bromo-2-aminobenzimidazole (1a) -5.89 -1.37 4.52 mdpi.com

DFT calculations are instrumental in predicting the reactivity of molecules by mapping out their Molecular Electrostatic Potential (MEP) and using reactivity descriptors. nih.govchemrxiv.org The MEP surface illustrates the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. nih.gov

Global reactivity descriptors derived from DFT, such as chemical hardness (η), softness (S), electrophilicity (ω), and chemical potential (µ), provide quantitative measures of a molecule's reactivity. mdpi.comnih.gov For example, a study on N-arylated 5-bromo-2-aminobenzimidazole derivatives calculated these parameters to predict their stability and reactivity. mdpi.com The compound with the smallest chemical hardness value (η = 2.13 eV) was identified as the most reactive. mdpi.com Such analyses for this compound would likely identify the nitrogen atom of the pyridine ring as a primary site for electrophilic attack and indicate the reactivity of the carbon atoms in the ring, influenced by the bromo and benzyl substituents. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Related Brominated Heterocycle

Parameter Value (eV) Significance Reference
Chemical Hardness (η) 2.13 Measure of resistance to change in electron distribution (lower value = more reactive) mdpi.com
Electrophilicity (ω) 3.56 Index for accepting electrons (higher value = more electrophilic) mdpi.com

DFT methods can accurately simulate vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis). nih.govresearchgate.net By calculating the vibrational frequencies and intensities, researchers can assign the experimental spectral bands to specific molecular motions. researchgate.netsioc-journal.cn

For example, DFT calculations were used to analyze the vibrational spectra of 2-fluoro-5-bromopyridine, where the theoretical force field was scaled to match experimental results, achieving a root-mean-squares deviation of 24 cm⁻¹ for the calculated frequencies. researchgate.netsioc-journal.cn A similar study on 2-acetylamino-5-bromo-6-methylpyridine also compared calculated and experimentally observed vibrational frequencies. nih.govresearchgate.net Theoretical simulation of the UV-Vis spectrum for this molecule was also validated by experimental data. nih.govresearchgate.net For this compound, such simulations would be crucial for its structural confirmation and for understanding its electronic transitions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding conformational flexibility. nih.gov For a molecule with a flexible benzyl group like this compound, different spatial arrangements (conformations) are possible due to rotation around single bonds.

Quantum Chemical Calculations of Chemical Interactions and Bond Strengths

Quantum chemical calculations, including DFT, are used to analyze the nature and strength of chemical bonds and non-covalent interactions. nih.govnih.govucl.ac.uk By analyzing parameters like bond lengths, bond angles, and electron density distribution, the strength of bonds such as the C-Br, C-N, and C-C bonds in this compound can be quantified. uwosh.edu

Analysis of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.gov DFT calculations are a primary tool for predicting the NLO response of molecules by computing their polarizability (α) and first hyperpolarizability (β). researchgate.netrsc.orgresearchgate.net

The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. rsc.org Studies on N-arylated 5-bromo-2-aminobenzimidazoles showed that the NLO response is highly dependent on the nature of substituent groups. mdpi.com The presence of strong electron-donating and electron-withdrawing groups across the conjugated system can significantly enhance the hyperpolarizability. mdpi.com For instance, one derivative with a methoxy (B1213986) group (strong donor) showed a larger β₀ value (5.66 × 10⁻³⁰ esu) compared to one with a methyl group (weaker donor) (4.61 × 10⁻³⁰ esu). mdpi.com Given its structure, this compound could be investigated for NLO properties, with DFT calculations providing the essential theoretical predictions of its potential as an NLO material.

Table 3: Calculated First Hyperpolarizability (β₀) for Analogous NLO Compounds

Compound Substituent β₀ (x 10⁻³⁰ esu) Reference
N-arylated 5-bromo-2-aminobenzimidazole (1b) -OCH₃ (para) 5.66 mdpi.com
N-arylated 5-bromo-2-aminobenzimidazole (1a) -CH₃ (para) 4.61 mdpi.com
N-arylated 5-bromo-2-aminobenzimidazole (1d) -Cl (para) 4.40 mdpi.com

Future Research Directions and Emerging Paradigms for 2 Benzyl 5 Bromopyridine

Exploration of Sustainable Synthetic Methodologies (e.g., Green Chemistry, Flow Chemistry)

The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. nih.govijarsct.co.in Future research on 2-benzyl-5-bromopyridine will likely move away from traditional batch syntheses that may involve harsh conditions or hazardous reagents, towards more sustainable methodologies.

Green Chemistry Approaches: Key areas of exploration include one-pot multicomponent reactions, which can reduce the number of synthetic steps and purification processes, thereby minimizing waste. nih.govacs.org The use of microwave-assisted synthesis is another promising avenue, as it often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govacs.orgfigshare.com The development of syntheses in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, will be crucial for minimizing the environmental impact of producing this compound. ijarsct.co.inrasayanjournal.co.in

Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. organic-chemistry.orguc.pt For the synthesis of this compound, flow reactors can enable precise control over reaction parameters like temperature and residence time, which can lead to higher yields and selectivity. beilstein-journals.orgrsc.org This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. uc.ptjst.org.in The integration of in-line purification and analysis techniques within a flow system can create a fully automated and highly efficient manufacturing process. rsc.org Research in this area will likely focus on adapting known synthetic routes for pyridines to continuous flow platforms and optimizing these processes for large-scale, on-demand production. nih.gov

Interactive Table: Comparison of Synthetic Methodologies for Pyridine Derivatives
MethodologyKey AdvantagesRelevance for this compound
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields, fewer side products. nih.govacs.orgPotential to accelerate key steps like cross-coupling or cyclization reactions, leading to faster and more efficient synthesis.
One-Pot Multicomponent Reactions High atom economy, reduced waste, simplified procedures. acs.orgDevelopment of novel convergent routes that form the core structure in a single step from simpler precursors.
Flow Chemistry Enhanced safety and control, easy scalability, process intensification. organic-chemistry.orgbeilstein-journals.orgEnables safer handling of reactive intermediates and allows for seamless scale-up from laboratory to industrial production.
Solvent-Free Reactions Reduced environmental impact, lower cost, simplified workup. ijarsct.co.inExploration of mechanochemical or solid-state syntheses to eliminate the need for hazardous organic solvents.

Development of Novel Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is critical for tuning its properties and synthesizing derivatives for various applications. The bromine atom at the 5-position is a prime handle for modification, typically via transition metal-catalyzed cross-coupling reactions.

Future research will focus on developing more advanced and sustainable catalytic systems. While palladium-based catalysts are highly effective for Suzuki, Heck, and Sonogashira couplings of bromopyridines, efforts are ongoing to improve their performance and reduce costs. researchgate.netacs.org This includes the design of catalysts with higher turnover numbers and stability, allowing for lower catalyst loadings. rsc.org The use of N-heterocyclic carbene (NHC) ligands has shown promise in improving the efficiency of these reactions. acs.org

A significant emerging trend is the development of catalysts based on more abundant and less toxic first-row transition metals, such as nickel, copper, and iron, as greener alternatives to precious metals like palladium. rsc.org Furthermore, ligand-free catalytic systems, which simplify the reaction setup and reduce costs, are an active area of investigation for the cross-coupling of heteroaryl halides. rsc.org Another frontier is the catalytic C-H activation of the pyridine or benzyl (B1604629) rings, which would allow for direct functionalization without the need for pre-installed activating groups like bromine, thus improving atom economy.

Interactive Table: Emerging Catalytic Systems for Bromopyridine Functionalization
Catalytic SystemDescriptionPotential Advantages for this compound
Palladium/NHC Complexes Palladium catalysts with N-heterocyclic carbene ligands. acs.orgHigh stability and activity, enabling efficient cross-coupling at the C5-Br position with a wide range of partners.
Non-Precious Metal Catalysts (Ni, Cu, Fe) Catalysts based on earth-abundant metals.Lower cost, reduced environmental toxicity compared to palladium-based systems.
Ligand-Free Palladium Systems Palladium salts used without additional phosphine (B1218219) or NHC ligands. rsc.orgSimplified reaction conditions, reduced cost, and easier product purification.
Photoredox Catalysis Utilizes light energy to drive chemical transformations.Can enable novel reaction pathways under mild conditions, potentially for C-H functionalization or radical couplings.
Heterogeneous Catalysts Catalysts supported on solid materials (e.g., polymers, silica).Facilitates catalyst recovery and reuse, making the process more economical and sustainable.

Integration into Advanced Functional Materials (beyond current scope)

The unique structure of this compound, combining a π-deficient pyridine ring with a π-rich benzyl group, makes it an attractive building block for advanced functional materials. wiley.comwiley-vch.de While its current applications are primarily as a synthetic intermediate, future research is expected to explore its direct integration into materials with tailored electronic, optical, or coordination properties.

Potential areas of application include:

Organic Electronics: Pyridine-containing molecules are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through functionalization to create novel charge-transporting or emissive materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. This allows for the construction of porous MOFs or coordination polymers. These materials have potential applications in gas storage, catalysis, and chemical sensing.

Luminescent Materials: The rigid aromatic structure is a good platform for designing fluorescent or phosphorescent materials. By introducing other chromophores through functionalization at the bromine position, its photophysical properties could be tailored for applications in sensors, bio-imaging, or lighting.

Computational Design and Predictive Modeling for Directed Synthesis and Application

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating chemical research. For this compound, these methods can provide valuable insights and guide experimental work, saving time and resources.

Future research will likely employ computational tools in several key areas:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of synthetic and functionalization reactions. This understanding can help in optimizing reaction conditions and in the rational design of more efficient catalysts for cross-coupling or C-H activation reactions.

Predicting Material Properties: Computational models can predict the electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of novel derivatives of this compound before they are synthesized. This predictive power can guide the design of new molecules for specific applications in advanced functional materials like OLEDs.

Virtual Screening: For applications in medicinal chemistry or materials science, large virtual libraries of this compound derivatives can be screened computationally to identify candidates with the most promising properties, prioritizing the most valuable targets for synthesis.

By leveraging predictive modeling, researchers can adopt a more targeted approach to the synthesis and application of this compound, accelerating the discovery of new functionalities and materials.

Q & A

Q. What are the optimal synthetic routes for 2-benzyl-5-bromopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between 5-bromo-2-iodopyridine and benzylboronic acid using Pd(PPh₃)₄ as a catalyst (2.5 mol%) in a mixture of DME/H₂O (3:1) at 80°C for 12 hours yields ~75% product . Key variables include temperature (higher than 80°C may induce debromination), solvent polarity, and catalyst loading. Purification via column chromatography (hexane/EtOAc gradient) is recommended. Validate intermediates using 1H^1H-NMR to confirm regioselectivity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : 1H^1H-NMR should show a singlet for the benzyl CH₂ group (~4.0 ppm) and aromatic protons consistent with substitution patterns .
  • X-ray Crystallography : Use SHELXL for refinement . For example, bond lengths between C-Br (1.89–1.92 Å) and C-N (1.34 Å) should align with expected values. Validate hydrogen bonding networks (e.g., N–H⋯O interactions) to confirm molecular packing .

Q. What are common functionalization reactions involving the bromine atom in this compound?

  • Methodological Answer : The bromine site is amenable to nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (e.g., Negishi or Stille). For example:
  • Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos with morpholine in toluene at 110°C (yield: ~68%) .
  • Suzuki Coupling : Replace Br with aryl/heteroaryl groups using arylboronic acids (Pd(OAc)₂, SPhos, K₃PO₄ in THF/H₂O) . Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc).

Advanced Research Questions

Q. How do electronic effects of the benzyl and bromine substituents influence the reactivity of this compound in catalytic cycles?

  • Methodological Answer : The electron-withdrawing bromine increases electrophilicity at C5, while the benzyl group sterically hinders C2. Computational studies (DFT at B3LYP/6-31G*) reveal:
  • Charge Distribution : C5 carries a partial positive charge (+0.32 e), favoring nucleophilic attack .
  • Steric Maps : Benzyl substituents create a 15° dihedral angle with the pyridine ring, reducing accessibility at C2 . Validate via X-ray diffraction data (e.g., torsion angles in SHELXL outputs) .

Q. What crystallographic challenges arise during structure refinement of this compound derivatives?

  • Methodological Answer : Common issues include:
  • Disorder in Benzyl Groups : Resolve using PART instructions in SHELXL and refining occupancy factors .
  • Thermal Motion : High ADPs for bromine atoms require ISOR restraints .
  • Twinned Crystals : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning (Flack parameter > 0.3) .

Q. How can contradictory spectroscopic and crystallographic data be resolved during characterization?

  • Methodological Answer : Cross-validate using:
  • NMR vs. X-ray : If NMR suggests a planar benzyl group but X-ray shows a twisted conformation, consider dynamic effects (VT-NMR or DFT simulations) .
  • Mass Spec Discrepancies : Confirm isotopic patterns (e.g., 79Br/81Br^{79}Br/^{81}Br) via HRMS. For unresolved contradictions, replicate synthesis under inert conditions to rule out oxidation .

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